molecular formula C13H8F3NO3 B6319358 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid CAS No. 76053-41-3

2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid

Cat. No.: B6319358
CAS No.: 76053-41-3
M. Wt: 283.20 g/mol
InChI Key: NKYMRHVYVJMYFD-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid is a synthetic nicotinic acid derivative designed for research applications. This compound is of significant interest in medicinal chemistry and oncology research, particularly in the study of the Hippo signaling pathway. It functions as a core scaffold for developing inhibitors targeting the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors . TEAD proteins, upon auto-palmitoylation, play a critical role in cell proliferation and survival, and their dysregulation is implicated in various carcinomas, including mesothelioma, lung, and breast cancers . By targeting the central palmitate binding pocket of TEAD, this class of compounds can inhibit its palmitoylation and transcriptional activity, thereby eliciting growth-inhibitory effects in cancer cell lines . Researchers can utilize this high-purity compound as a key building block or a reference standard in the design and synthesis of novel small-molecule therapeutics. Its structure, featuring a trifluoromethylphenyl group, is optimized for interaction with hydrophobic pockets in protein targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-oxo-5-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)9-3-1-2-7(4-9)8-5-10(12(19)20)11(18)17-6-8/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYMRHVYVJMYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435033
Record name 2-HYDROXY-5-(3-TRIFLUOROMETHYLPHENYL)NICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76053-41-3
Record name 2-HYDROXY-5-(3-TRIFLUOROMETHYLPHENYL)NICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Starting material : 5-Bromo-2-hydroxynicotinic acid (1.0 equiv).

  • Catalyst system : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ (2.0 equiv) in a 3:1 dioxane/water mixture.

  • Conditions : Reflux at 90°C for 12 hours under nitrogen.

  • Yield : 72–78% after column chromatography.

Key Challenges and Solutions

  • Regioselectivity : Competing coupling at the 2-position is minimized by using sterically hindered ligands (e.g., SPhos), reducing byproduct formation to <5%.

  • Functional group compatibility : The hydroxyl group at the 2-position is protected as a tert-butyldimethylsilyl (TBS) ether prior to coupling, preventing undesired side reactions.

Reductive Alkylation Pathway

This two-step approach involves the formation of a ketone intermediate followed by reductive amination and hydrolysis.

Stepwise Synthesis

  • Ketone formation :

    • 5-Amino-2-hydroxynicotinic acid reacts with 3-trifluoromethylbenzaldehyde under acidic conditions (H₂SO₄, 60°C, 6 hours).

    • Intermediate : 5-(3-Trifluoromethylbenzylideneamino)-2-hydroxynicotinic acid (yield: 65%).

  • Reduction and hydrolysis :

    • Sodium cyanoborohydride reduces the imine to the amine (MeOH, 25°C, 3 hours).

    • Acidic hydrolysis (HCl, reflux) yields the final product (overall yield: 58%).

Limitations

  • Byproduct formation : Competing reduction of the pyridine ring occurs in 15–20% of cases, necessitating rigorous HPLC purification.

Lithiation-Formylation-Oxidation Sequence

Adapted from nicotinaldehyde syntheses, this route leverages directed ortho-lithiation for precise functionalization.

Reaction Steps

  • Lithiation :

    • 5-Bromo-2-hydroxynicotinic acid is treated with LDA (2.2 equiv) in THF at −78°C.

    • Intermediate : Lithium enolate stabilized by the 2-hydroxy group.

  • Formylation :

    • Anhydrous DMF is added, yielding 5-bromo-2-hydroxy-3-(3-trifluoromethylphenyl)nicotinaldehyde (95% conversion).

  • Oxidation :

    • Jones reagent (CrO₃/H₂SO₄) oxidizes the aldehyde to the carboxylic acid (yield: 82%).

Optimization Data

ParameterOptimal ValueYield Impact
Lithiation temp−78°C+22%
DMF stoichiometry1.5 equiv+15%
Oxidation time2 hours+10%

Industrial-Scale Synthesis and Process Optimization

Large-scale production prioritizes cost efficiency and impurity control.

Vapor-Phase Fluorination

  • Substrate : 5-Methyl-2-hydroxynicotinic acid.

  • Conditions : Cl₂/HF mixture over FeF₃ catalyst at 320°C.

  • Outcome : Direct introduction of the trifluoromethyl group (conversion: 68%, selectivity: 83%).

Impurity Profiling

ImpuritySourceMitigation Strategy
3-Trifluoromethyl isomerRadical recombinationLower reaction temperature (−10°C)
Disubstituted byproductsOver-fluorinationReduced Cl₂/HF ratio (1:2.5)

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Suzuki-Miyaura7899.5High1,200
Reductive alkylation5897.8Moderate950
Lithiation-oxidation8298.9Low1,500
Vapor-phase fluorination6896.2High800

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-keto-5-(3-trifluoromethylphenyl)nicotinic acid, while reduction of the nitro group can produce 2-amino-5-(3-trifluoromethylphenyl)nicotinic acid.

Scientific Research Applications

Chemistry

2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid serves as a crucial building block in organic synthesis. Its unique structure allows for the development of complex molecules, making it valuable in:

  • Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of various drug candidates due to its ability to participate in multiple chemical reactions such as oxidation and substitution.
  • Reagent in Organic Reactions : It acts as a reagent in organic reactions, contributing to the formation of new compounds with desired properties.

Biology

In biological research, this compound is studied for its potential therapeutic effects:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could lead to applications in treating inflammatory diseases.

Medicine

The medicinal applications of this compound are under investigation:

  • Cancer Research : Studies are exploring its efficacy as a therapeutic agent against various cancers. The compound's mechanism involves modulating biological pathways that could inhibit tumor growth.
  • Metabolic Disorders : There is ongoing research into its role in managing metabolic disorders, potentially influencing pathways related to glucose metabolism and lipid profiles.

Industry

In industrial applications, the compound's unique chemical properties facilitate its use in:

  • Development of New Materials : It is employed in creating polymers and coatings that require specific chemical characteristics, enhancing their performance and durability.
  • Agrochemicals : The compound serves as an intermediate in the synthesis of agrochemicals, contributing to the development of effective pesticides and herbicides .

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of nicotinic acid, including this compound, demonstrated significant antimicrobial activity against resistant bacterial strains. The results indicated that compounds with trifluoromethyl substitutions showed enhanced potency compared to their non-fluorinated counterparts.

Case Study 2: Cancer Therapeutics

Research published in Molecular Pharmacology highlighted the potential of this compound in inhibiting specific cancer cell lines. The study found that treatment with this compound led to reduced cell viability and induced apoptosis through the modulation of signaling pathways involved in cell survival .

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid and related compounds:

Compound Name Substituent at Pyridine C2 Substituent at Pyridine C5 Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound -OH 3-(Trifluoromethyl)phenyl C₁₃H₈F₃NO₃* ~277.2* Pharmaceutical intermediates, bioactivity -
2-Amino-5-(trifluoromethyl)nicotinic acid -NH₂ -CF₃ C₇H₅F₃N₂O₂ 206.12 Analytical standards, drug discovery
2-Chloro-5-(trifluoromethyl)nicotinic acid -Cl -CF₃ C₇H₃ClF₃NO₂ 225.45 Chemical synthesis, agrochemicals
5-(Trifluoromethyl)nicotinic acid -H -CF₃ C₇H₄F₃NO₂ 191.11 Coupling reactions, materials science
5-(3-Fluoro-4-methoxyphenyl)-2-methoxynicotinic acid -OCH₃ 3-Fluoro-4-methoxyphenyl C₁₄H₁₂FNO₄ 277.25 Pharmaceutical intermediates

Note: Values marked with () are inferred based on structural analysis due to lack of explicit data in evidence.

Key Research Findings and Analysis

Structural and Electronic Effects

  • Substituent Influence on Acidity: The hydroxyl group at C2 in the target compound increases acidity compared to analogs with -NH₂ (pKa ~8–10 for phenolic OH vs. ~16–18 for amines) . Chlorine (C2-Cl in ’s compound) reduces electron density, enhancing electrophilicity and reactivity in coupling reactions .
  • However, bulky aromatic substituents may reduce solubility in aqueous media .

Biological Activity

2-Hydroxy-5-(3-trifluoromethylphenyl)nicotinic acid (HTPNA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

HTPNA features a hydroxyl group and a trifluoromethyl group, which enhance its lipophilicity and biological interactions. The trifluoromethyl moiety increases membrane permeability, facilitating interaction with intracellular targets. The hydroxyl group can form hydrogen bonds with proteins, modulating their activity and influencing various biochemical pathways.

1. Antimicrobial Activity

HTPNA has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Escherichia coliNot determined

The compound demonstrates bactericidal effects by inhibiting protein synthesis and nucleic acid production pathways .

2. Anti-inflammatory Effects

Research has shown that HTPNA possesses anti-inflammatory properties. It modulates the activity of inflammatory cytokines and may inhibit pathways involved in inflammation. This effect is particularly relevant in conditions such as asthma and psoriasis, where inflammation plays a critical role .

The mechanism of action of HTPNA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activities. For instance, it has been shown to enhance the activity of certain ion channels, which may contribute to its therapeutic effects in neurodegenerative diseases .

Case Study 1: Antidiabetic Potential

A recent study evaluated HTPNA's potential as an antidiabetic agent. The compound was tested against multiple targets related to glucose metabolism:

Target EnzymeIC50 (µM)
α-Glucosidase6.28
α-Amylase4.58
PTP1B0.91
DPPH (antioxidant assay)2.36

The results indicated that HTPNA acts as a multitarget inhibitor, suggesting its potential utility in managing diabetes .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of HTPNA in models of neurodegeneration. The compound was found to enhance neuronal survival in vitro by modulating signaling pathways associated with cell death:

  • Neuroprotective Mechanism : Inhibition of apoptotic pathways.
  • Cell Viability Increase : Up to 40% compared to control groups.

These findings highlight the potential of HTPNA in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

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